N-(2-chloro-4-fluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide
Description
Properties
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-6-(3-methylpyrazol-1-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c1-11-6-7-23(22-11)16-5-3-13(10-20-16)17(24)21-9-12-2-4-14(19)8-15(12)18/h2-8,10H,9H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTHKZNQQLNUID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-fluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C₁₇H₁₄ClFN₄O
- Molecular Weight : 344.8 g/mol
- CAS Number : 1251691-56-1
The compound exhibits various biological activities attributed to its structural components. The presence of the pyrazole ring is known to enhance interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Antimicrobial Activity
Research has indicated that derivatives of nicotinamide compounds can exhibit significant antimicrobial properties. A study involving similar compounds showed promising results against multidrug-resistant strains of bacteria and fungi, suggesting a potential for this compound in treating infections caused by resistant pathogens .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. For instance, it has shown activity against tyrosinase, an enzyme involved in melanin production. Inhibitory assays revealed low micromolar IC₅₀ values, indicating potent activity .
Study 1: Antimycobacterial Activity
A recent study focused on the antimycobacterial properties of nicotinamide derivatives, including our compound of interest. The findings demonstrated that these compounds could effectively inhibit Mycobacterium tuberculosis at submicromolar concentrations. The mechanism was linked to the inhibition of the MmpL3 protein, a critical target in drug discovery for tuberculosis .
Study 2: Structure-Activity Relationship (SAR)
An analysis of the structure-activity relationship revealed that modifications on the benzyl and pyrazole moieties significantly influence biological activity. Compounds with halogen substitutions (like chlorine and fluorine) exhibited enhanced binding affinity to target proteins compared to their non-halogenated counterparts .
Table 1: Biological Activity Summary
Comparison with Similar Compounds
Structural Modifications on the Benzyl Group
- N-(3-chloro-4-fluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide (): This analog differs only in the substitution pattern of the benzyl group (3-chloro-4-fluoro vs. 2-chloro-4-fluoro). Such positional isomerism often impacts lipophilicity and target engagement .
Variations in the Core and Substituents
- 6-(4-(1H-Pyrazol-1-yl)benzylthio)-N-(4-fluorophenyl)-nicotinamide (38) ():
- Structural Difference : Replaces the benzyl group with a benzylthio (S-linked) moiety and substitutes the 4-fluorophenyl group instead of 2-chloro-4-fluorobenzyl.
- Properties : Molecular weight 405.1 g/mol (ESI-MS), HPLC purity 92.6%. The thioether linkage may improve membrane permeability but could increase susceptibility to oxidative metabolism .
- N-(4-Fluorophenyl)-6-(3-(2-methylthiazol-4-yl)benzylthio)-nicotinamide (39) ():
Sulfonyl and Trifluoromethyl Modifications
- 2-chloro-N-((1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl)-6-(3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl)nicotinamide (): Structural Difference: Features a sulfonyl group and a trifluoromethylpropoxy substituent. Properties: Molecular weight 520.91 g/mol, higher than the target compound. The trifluoromethyl group improves metabolic resistance but adds steric bulk .
Complex Macromolecular Analogs
Key Findings and Implications
Structural-Activity Relationships (SAR)
- Halogen Positioning : Ortho-chloro substitution (target compound) vs. meta-chloro () may influence receptor binding pockets due to steric and electronic effects.
- Heterocyclic Moieties : Pyrazole and thiazole substituents () enhance diversity but affect synthetic feasibility and purity.
- Sulfur vs. Carbon Linkers : Thioether groups () vs. benzyl groups alter pharmacokinetics, with sulfur increasing polarity but reducing metabolic stability.
Pharmacological and Physicochemical Properties
Q & A
Q. What are the recommended synthetic routes for N-(2-chloro-4-fluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves coupling the nicotinamide core with the 2-chloro-4-fluorobenzyl group via nucleophilic substitution or amidation reactions. Key intermediates like N-(2-chloro-4-fluorobenzyl)-N-methylamine (SC-30229, referenced in SynChem, Inc. intermediates ) can be used. Optimization includes:
- Catalysts : Palladium-based catalysts for Suzuki-Miyaura coupling to attach the pyrazole moiety.
- Temperature : Controlled heating (80–100°C) to minimize side reactions.
- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the product.
Yield improvements are achieved by optimizing stoichiometry (e.g., 1.2 equivalents of 3-methyl-1H-pyrazole) and inert atmosphere conditions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for aromatic proton signals at δ 7.2–8.5 ppm (nicotinamide ring), a singlet for the pyrazole CH3 group (~δ 2.3 ppm), and benzylic CH2 protons (~δ 4.7 ppm).
- ¹³C NMR : Carbonyl signals at ~δ 165 ppm (amide) and aromatic carbons between δ 110–150 ppm.
- HPLC : Use a C18 column with UV detection at 254 nm; retention time depends on mobile phase (e.g., acetonitrile/water, 70:30).
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are recommended for structural determination, particularly for resolving halogen bonding interactions involving Cl and F substituents .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different studies involving this compound?
- Methodological Answer : Contradictions often arise from assay variability or structural analogs with differing substituents. Strategies include:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., reference inhibitors from Calbiochem Biologics ).
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing Cl with Br in the benzyl group) to isolate activity contributors. For example, the 3-methylpyrazole moiety is critical for target binding .
- Meta-Analysis : Compare data with structurally related compounds, such as N-(4,4-difluorocyclohexyl)-2-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine (WHO-reported modulator ), to identify conserved pharmacophores.
Q. What computational methods are recommended to model the binding interactions of this compound with its target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, focusing on halogen-bonding interactions between the 2-chloro-4-fluorobenzyl group and protein residues (e.g., backbone carbonyls).
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex, particularly around the pyrazole ring.
- Free Energy Calculations : Apply MM/GBSA to quantify binding affinities, with validation against crystallographic data from SHELX-refined structures .
Q. How can crystallographic data from SHELX refine structural ambiguities in this compound’s polymorphs?
- Methodological Answer : SHELXL is ideal for refining high-resolution crystal structures:
- Twinned Data : Use the TWIN and BASF commands to handle twinning, common in halogenated compounds.
- Disorder Modeling : Apply PART and SUMP constraints to resolve disordered pyrazole or benzyl groups.
- Validation : Check R-factors (<5%) and electron density maps (e.g., omit maps) to confirm atomic positions. Example refinement protocols are detailed in Sheldrick’s work .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
